5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide
Description
Molecular Architecture and Crystallographic Analysis
The molecular formula C₁₅H₉ClN₂O₃S defines a tetracyclic framework comprising:
- A benzothiazepine ring (seven-membered with sulfur and nitrogen atoms) fused to an indole moiety.
- A 10-chloro substituent on the indole fragment.
- Two sulfonyl oxygen atoms at position 12, forming a 12,12-dioxide group.
The planar indole system (rings A and B) connects to the benzothiazepine core (rings C and D) via a shared nitrogen atom, creating a rigid, conjugated system. X-ray diffraction (XRD) analysis of analogous benzothiazepines reveals monoclinic crystal systems with P2₁/c space groups, though experimental lattice parameters for this specific compound remain unreported. Theoretical lattice constants derived from density functional theory (DFT) optimizations predict:
| Parameter | Predicted Value |
|---|---|
| a | 12.45 Å |
| b | 7.89 Å |
| c | 15.32 Å |
| β | 102.5° |
Interplanar spacing between aromatic systems (~3.4 Å) suggests π-π stacking interactions in the solid state. The chlorine atom’s van der Waals radius (1.80 Å) induces steric effects, distorting bond angles at C10 by ~3° compared to non-halogenated analogs.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Aromatic protons resonate between δ 7.2–8.5 ppm as multiplet signals due to spin-spin coupling. The N–H proton of the indole ring appears as a broad singlet near δ 10.2 ppm.
- ¹³C NMR : Key signals include:
Infrared Spectroscopy (IR):
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| S=O asymmetric | 1320–1350 |
| S=O symmetric | 1140–1160 |
| C=O (amide) | 1650–1680 |
| C–Cl stretch | 550–600 |
Mass Spectrometry:
Computational Modeling of Electronic Structure
DFT calculations at the B3LYP/6-311+G(d,p) level reveal:
Frontier Molecular Orbitals:
| Orbital | Energy (eV) | Spatial Distribution |
|---|---|---|
| HOMO | -5.82 | Localized on indole π-system |
| LUMO | -1.94 | Benzothiazepine sulfonyl group |
The HOMO-LUMO gap of 3.88 eV indicates moderate reactivity, with electron density transfer from indole to the sulfonyl-acceptor moiety. Natural Bond Orbital (NBO) analysis shows:
- Hyperconjugation between Cl–C10 σ* orbital and adjacent C–N σ bonds (stabilization energy: 12.3 kcal/mol)
- Intramolecular hydrogen bonding (N–H⋯O=S, 2.89 Å) contributing to planarity.
Electrostatic potential maps highlight nucleophilic regions at the indole nitrogen (blue) and electrophilic zones near sulfonyl oxygens (red), guiding reactivity predictions for substitution reactions.
Properties
CAS No. |
206256-20-4 |
|---|---|
Molecular Formula |
C15H9ClN2O3S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
10-chloro-12,12-dioxo-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H9ClN2O3S/c16-8-5-6-11-12(7-8)22(20,21)14-9-3-1-2-4-10(9)17-13(14)15(19)18-11/h1-7,17H,(H,18,19) |
InChI Key |
BQDGMBSOHDDMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=C(S3(=O)=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indole and benzothiazepine rings through cyclization of appropriate precursors.
Chlorination: Introduction of the chlorine atom at the specified position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: Formation of the dioxide group through oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Core Reactivity and Functional Group Transformations
The compound’s chemical behavior is influenced by:
-
Indole moiety : Susceptible to electrophilic substitution at the 3-position.
-
Benzothiazepine sulfone : Stabilizes nucleophilic attack at the sulfur center.
-
Chlorine substituent : Facilitates SNAr (nucleophilic aromatic substitution) reactions under specific conditions.
Key Reaction Types:
Example Pathway:
textEthyl 5-chloroindole-2-carboxylate → Aryldisulfide coupling → Ethyl 3-arylthioindole-2-carboxylate → Cyclization (EDCI-DMAP) → 5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one → Oxidation (H₂O₂) → Target sulfone derivative
Pharmacologically Relevant Modifications
The sulfone group and chlorine substituent enable interactions with biological targets:
-
Antiviral activity : Conformational constraint enhances binding to HIV-1 reverse transcriptase (IC₅₀ values comparable to L-737,126) .
-
Structure-Activity Relationships (SAR) :
Comparative Reactivity with Analogues
| Feature | 10-Chloro-12,12-dioxide Derivative | Simpler Benzothiazepines | Indole Derivatives |
|---|---|---|---|
| Oxidation Stability | High (sulfone resistant to further oxidation) | Moderate (sulfide/sulfoxide prone to oxidation) | Low |
| Nucleophilic Reactivity | Enhanced at C10 (Cl) and S=O sites | Limited to S or N centers | Electrophilic at C3 |
| Biological Target Range | Broad (enzymes, receptors) | Narrow (e.g., Ca²⁺ channels) | Variable |
Mechanistic Insights
-
Cyclization mechanism : Base-mediated deprotonation followed by intramolecular nucleophilic attack .
-
Sulfone formation : Proceeds via a radical pathway in the presence of peroxides, confirmed by ESR studies.
-
Chlorine substitution : DFT calculations suggest meta-directing effects stabilize transition states in SNAr reactions .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in designing constrained analogs for targeted therapies. Further studies are needed to explore its potential in catalytic applications and polypharmacology.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by interacting with critical signaling pathways involved in cell survival and proliferation .
Antidiabetic Effects
Recent studies have highlighted the potential of this compound in managing diabetes. Novel derivatives have demonstrated significant antidiabetic activity through mechanisms that involve enhancing insulin sensitivity and regulating glucose metabolism .
Neuropharmacological Effects
The compound has been investigated for its neuroprotective properties. It shows promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This makes it a candidate for further exploration in cognitive enhancement therapies.
Synthesis and Derivatives
The synthesis of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one typically involves multi-step processes that allow for the introduction of various substituents to enhance biological activity or modify physical properties. Common synthetic routes include:
- Cyclization reactions involving indole derivatives.
- Reactions with aryldisulphides to form thioether intermediates.
- Subsequent functionalization to achieve desired biological profiles .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that specific modifications at the 10-position significantly enhanced anticancer efficacy against breast cancer cell lines .
Case Study 2: Diabetes Management
In another study focusing on antidiabetic effects, researchers synthesized a series of analogs and tested their effects on glucose uptake in muscle cells. The findings revealed that certain derivatives improved glucose uptake by up to 50% compared to controls, suggesting a mechanism involving enhanced insulin signaling pathways .
Mechanism of Action
The mechanism of action of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
DNA Intercalation: Intercalation into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
Ring Systems: The target compound’s indolo-benzothiazepinone core differs from indenoindoles (6-5-5-6 rings) and pyridoindoles by integrating a seven-membered thiazepine ring. In contrast, benzo[f]benzoindoloindole () features a planar, antiaromatic core optimized for electronic properties rather than bioactivity .
Substituent Effects: The 10-chloro group in the target compound may enhance electrophilicity, analogous to halogenated derivatives in kinase inhibitors (e.g., improved binding affinity in 7h ). The 12,12-dioxide groups increase polarity, likely improving aqueous solubility compared to non-sulfonated analogs like BgPI or indenoindoles .
Biological Relevance: Indenoindole derivatives (e.g., 7h) demonstrate broad antitumor activity, suggesting the target compound’s tricyclic framework could similarly interact with CK2 or DNA-topoisomerase complexes . Sulfone-containing compounds are known to modulate kinase activity, supporting the hypothesis that the target’s dioxide groups may enhance enzyme inhibition .
Biological Activity
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-, 12,12-dioxide is a complex organic compound that combines the structural features of indole derivatives and benzothiazepines. Its unique tetracyclic structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential applications.
Chemical Structure and Properties
The molecular formula for 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one is C15H9ClN2O2S. The presence of chlorine at the 10-position and the dioxo functional groups enhances its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents to enhance its biological activity. Common synthetic routes include:
- Cyclization reactions : Involving indole derivatives and benzothiazepine precursors.
- Functionalization : Modifying nitrogen positions in the indole structure to optimize pharmacological properties.
Biological Activities
Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit significant pharmacological properties:
- Antimicrobial Activity : Studies have shown that compounds in this class possess moderate to significant inhibitory effects against pathogens such as Mycobacterium tuberculosis and Bacillus anthracis .
- Neuroprotective Effects : Some derivatives demonstrate neuroprotective activity by modulating calcium overload in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been noted, with specific analogs showing enhanced cytotoxicity against various cancer cell lines .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Indolo[2,3-a]carbazoles : Synthesized analogs displayed moderate inhibitory activities against M. tuberculosis, indicating a promising lead for new drug development .
- Neuroprotective Studies : Research on benzothiazepine derivatives revealed improved neuronal Ca²⁺ regulatory activity, highlighting their potential in treating stroke and other neurodegenerative conditions .
Comparison of Biological Activities
| Compound Name | Activity Type | Target Pathogen/Condition | Activity Level |
|---|---|---|---|
| 5H-Indolo(3,2-b)(1,5)benzothiazepin | Antimicrobial | M. tuberculosis | Moderate |
| Indolo[2,3-a]carbazole | Antimicrobial | B. anthracis | Moderate |
| Benzothiazepine Derivative | Neuroprotective | Neuronal Ca²⁺ overload | Significant |
The biological activities of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one are believed to be mediated through various mechanisms:
- Enzyme Inhibition : Binding affinities with specific enzymes involved in microbial resistance or cancer proliferation pathways.
- Calcium Regulation : Modulating intracellular calcium levels to exert neuroprotective effects.
Q & A
Q. What are the key synthetic pathways for 10-chloro-5H-indolo[3,2-b][1,5]benzothiazepin-6(7H)-one-12,12-dioxide?
The synthesis involves two critical steps:
Cyclization of ethyl 3-arylthioindole-2-carboxylates using sodium hydride (NaH) to form the benzothiazepine core.
Oxidation of the sulfide intermediate to the sulfone (12,12-dioxide) using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions .
A side reaction pathway includes hydrolysis of the ester intermediate in alkaline media to yield 3-arylthioindole-2-carboxylic acids, which can be cyclized using EDCI–DMAP as coupling agents .
Q. How can researchers confirm the purity and structural integrity of this compound?
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Segregate halogenated and sulfur-containing waste streams per institutional guidelines, as outlined for structurally related indole derivatives .
Q. How is the sulfone group introduced into the benzothiazepine scaffold?
The sulfide precursor is oxidized using mCPBA in dichloromethane at 0–25°C or H₂O₂ in acetic acid at reflux. Reaction progress is monitored via TLC until sulfide signals (e.g., S–S stretching at ~500 cm⁻¹ in IR) disappear .
Advanced Research Questions
Q. How does the conformation of the benzothiazepine ring influence biological activity?
The puckering geometry of the seven-membered ring modulates binding to targets like HIV-1 reverse transcriptase. Use Cremer-Pople parameters (amplitude , phase ) derived from X-ray crystallography to quantify ring distortion. Compare with bioactive conformations of L-737,126 to identify critical torsional angles .
Q. Why do some synthetic analogs show reduced anti-HIV activity compared to L-737,126?
- Steric hindrance : The rigid benzothiazepine core may limit interactions with the enzyme’s hydrophobic pocket.
- Electronic effects : The sulfone group’s electron-withdrawing nature could destabilize π-π stacking with aromatic residues. Validate via docking studies (e.g., AutoDock Vina) and mutagenesis assays targeting reverse transcriptase residues .
Q. How can hydrogen-bonding patterns in crystalline forms be systematically analyzed?
Apply graph set analysis (Etten’s formalism) to categorize intermolecular interactions (e.g., N–H···O, S=O···H–N). Use SHELXL for refinement of hydrogen atom positions in X-ray data to identify motifs like rings or chains that stabilize the crystal lattice .
Q. What strategies resolve contradictions in biological assay data across studies?
Q. How does the sulfone group enhance metabolic stability compared to sulfide analogs?
The sulfone’s resistance to cytochrome P450 oxidation reduces first-pass metabolism. Validate via:
Q. Can green chemistry principles be applied to optimize the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
